molecular formula C6H8N2O3S2 B5503431 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide

4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide

Cat. No. B5503431
M. Wt: 220.3 g/mol
InChI Key: BFRRRJHBSMFKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to compounds with the sulfonylthiophene motif. Hydrolysis and decarboxylation strategies further modify these structures, although direct synthesis methods for 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide specifically may follow similar pathways with adjustments for the N-methyl and aminosulfonyl groups (Stephens et al., 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, has been a subject of interest. Studies on crystal structures have provided insights into the arrangement and conformation of sulfonamide molecules, indicating the impact of different groups on the overall molecular geometry. These structures are confirmed through various spectroscopic methods and crystallography, revealing how substituents affect the molecular conformation and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can include transformations under various conditions, leading to the formation of novel heterocyclic systems. The reactivity of these compounds can be influenced by the presence of the sulfonyl and amino groups, which participate in a range of chemical reactions. These properties allow for the synthesis of compounds with potential biological and industrial applications, albeit the specific reactions for 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide are not detailed in the available literature (Britsun et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For compounds like 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, studies typically focus on their crystallinity, thermal stability, and solubility in various solvents, which are essential for their use in chemical syntheses and potential industrial applications (Cameron et al., 1984).

Chemical Properties Analysis

The chemical properties of 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide and related compounds, such as reactivity towards different chemical agents, stability under various conditions, and potential for further functionalization, are influenced by the sulfonyl and amino groups. These groups contribute to the compound's acidity, nucleophilicity, and ability to form hydrogen bonds, affecting its reactions and interactions with other molecules. Although specific details on this compound are limited, the general behavior of sulfonyl and amino functionalities in chemical reactions provides a basis for understanding its chemical properties (Saeed et al., 2010).

Scientific Research Applications

Chemistry, Biochemistry, and Safety of Acrylamide

Acrylamide, chemically distinct but related to the research subject, is extensively studied for its applications beyond its well-known presence in foods. Its applications span soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, with significant emphasis on understanding its formation, distribution in food, and impact on human health. This research highlights the necessity for a comprehensive understanding of acrylamide and its analogs, contributing to the development of improved food processes and industrial applications to mitigate health risks (Friedman, 2003).

Mafosfamide as a New Anticancer Agent

Mafosfamide, an analog of the compound , demonstrates the potential of chemically related substances in anticancer applications. Preclinical investigations and clinical trials have shown its efficacy and tolerability, particularly in treating neoplastic meningitis through intrathecal administration. This underscores the compound's role as an attractive agent for regional cancer therapy, providing insights into the therapeutic potential of related sulfonamide compounds in oncology (Mazur et al., 2012).

Sulfonamides: A Patent Review

Sulfonamides, including compounds like 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, play a critical role in various medical treatments. This review discusses their applications as carbonic anhydrase inhibitors, COX2 inhibitors, and their novel uses in treating diseases such as cancer and glaucoma. The continuous evolution of sulfonamide applications in pharmaceuticals reflects the structural and functional versatility of these compounds, highlighting their importance in current and future therapeutic strategies (Carta et al., 2012).

Glibenclamide in Cerebral Ischemia and Stroke

Exploring the therapeutic applications of sulfonamide derivatives, glibenclamide has emerged as a significant molecule in the treatment of cerebral ischemia and stroke. The compound's ability to inhibit the Sur1–Trpm4 channel, thus reducing brain swelling, infarct volume, and improving neurological functions, showcases the potential of sulfonamide compounds in neuroprotective strategies. This highlights the broader applicability of such molecules in addressing critical aspects of stroke management and treatment (Simard et al., 2014).

Sulfhydryl Containing Compounds as Radio- and Chemoprotective Agents

Sulfhydryl compounds, related in functionality to sulfonamides, offer protective effects against the toxicity associated with radio- and chemotherapy. The review of compounds like WR-2721 (amifostine) and glutathione as chemoprotective agents demonstrates the critical role these substances play in mitigating treatment-related toxicities. Such insights into the protective mechanisms of sulfhydryl and related compounds underscore the potential for developing more effective and less toxic therapeutic regimens (Hospers et al., 1999).

properties

IUPAC Name

N-methyl-4-sulfamoylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRRRJHBSMFKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-sulfamoylthiophene-2-carboxamide

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